molecular formula C17H18ClN3O3 B2513404 2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034437-76-6

2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No. B2513404
CAS RN: 2034437-76-6
M. Wt: 347.8
InChI Key: RPYMANRJPAFWFL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as CP-868,596, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is a potent inhibitor of the protein kinase CK2.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

This compound and its derivatives have been synthesized using microwave-assisted methods. The synthesized compounds, including "2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone," have been evaluated for their antibacterial activities. The study highlights the efficient synthesis and the potential antibacterial applications of these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Fungicidal Activity

Research has been conducted on the synthesis of new substituted derivatives of "2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ols" for pharmacological and agrochemical screenings. These studies demonstrate the compound's fungicidal activities, suggesting its potential use in agricultural applications (Kuzenkov & Zakharychev, 2009).

Anticancer Activity and Molecular Docking Studies

A study focused on the synthesis of new series of derivatives with potential antioxidant activity, indicating its possible application in anticancer therapies. Molecular docking studies have been carried out to explore the interaction of these compounds with biological targets, highlighting their therapeutic potential (Mehvish & Kumar, 2022).

Hydrogen-Bonding Patterns and Structural Analysis

Investigations into the hydrogen-bonding patterns and structural analysis of related compounds reveal insights into their chemical behavior and potential applications in material science and molecular engineering (Balderson et al., 2007).

Structural and Electronic Properties of Anticonvulsant Drugs

Research on the structural and electronic properties of related anticonvulsant drugs provides a foundation for understanding the compound's potential medicinal applications. Such studies contribute to the development of new pharmaceuticals with improved efficacy and safety profiles (Georges et al., 1989).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-5-7-14(8-6-13)23-12-17(22)21-10-2-3-15(11-21)24-16-4-1-9-19-20-16/h1,4-9,15H,2-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYMANRJPAFWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

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